molecular formula C10H4Cl3NO2 B082579 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 13167-25-4

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No. B082579
CAS RN: 13167-25-4
M. Wt: 276.5 g/mol
InChI Key: VHZJMAJCUAWIHV-UHFFFAOYSA-N
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Description

  • Introduction The chemical compound “1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione” is a derivative of pyrrolopyrrole dione. These compounds are known for their various applications in materials science, particularly in polymers and organic electronics due to their unique chemical structures and properties.

  • Synthesis Analysis The synthesis of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, including those related to “1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione”, involves palladium-catalyzed coupling reactions such as Suzuki coupling. These methods allow for the incorporation of different substituents, enabling the synthesis of a wide range of derivatives (Zhang & Tieke, 2008).

  • Molecular Structure Analysis Structural analyses of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives reveal a planar core structure conducive to electronic conjugation. This planarity and conjugation are essential for the electronic properties of materials derived from these molecules. Variations in the molecular structure can significantly affect the physical and chemical properties of the compounds (Grubenmann, Rihs, & Mizuguchi, 1993).

  • Chemical Reactions and Properties These compounds participate in various chemical reactions, including further functionalization through coupling reactions and polymerization. The reactive sites allow for modifications leading to materials with tailored properties for specific applications, such as in organic electronics or as luminescent materials (Beyerlein & Tieke, 2000).

  • Physical Properties Analysis The physical properties of these derivatives, such as solubility, melting points, and thermal stability, depend heavily on the nature of the substituents attached to the pyrrolo[3,4-c]pyrrole core. These properties are crucial for processing and application in devices (Gendron et al., 2014).

  • Chemical Properties Analysis The chemical properties, such as reactivity, photostability, and electrochemical characteristics, are influenced by the pyrrolopyrrole core and the substituents. These properties are key in determining the suitability of these compounds for applications in optoelectronic devices and as functional materials (Welterlich, Neudörfl, & Tieke, 2015).

Scientific Research Applications

  • Corrosion Inhibition

    1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness in inhibiting the corrosion of carbon steel in hydrochloric acid medium. These derivatives, including 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, have shown good inhibition efficiency, which increases with concentration. Their adsorption on steel surfaces is mainly controlled by a chemisorption process, as indicated by thermodynamic data and XPS analysis (Zarrouk et al., 2015).

  • Organic Electronics and Photoluminescence

    1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a related compound) and its derivatives have been utilized in the synthesis of π-conjugated polymers and copolymers, exhibiting properties like strong photoluminescence and higher photochemical stability. These properties render them suitable for electronic applications (Beyerlein & Tieke, 2000).

  • Fungicidal Activity

    Chlorinated derivatives of 1H-pyrrole-2,5-dione, such as 1-(2′,4′-dichloro)phenylamino-1H-pyrrole-2,5-dione and 1-(2′,4′,6′-trichloro)phenylamino-1H-pyrrole-2,5-dione, have demonstrated fungicidal activity in both in-vivo and in-vitro assays (Yaroslavskym et al., 2009).

  • Organic Semiconductors

    Derivatives of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) have been synthesized and studied for their potential in organic semiconductors. They have shown properties like film formation, structural ordering, and luminescence, making them relevant for electronic and photonic applications (Gendron et al., 2014).

  • Anti-inflammatory and Antiproliferative Activities

    1H-pyrrole-2,5-dione derivatives have been evaluated for their inhibitory activities on prostaglandin E2 production, showing potential as anti-inflammatory agents. Some derivatives have also demonstrated strong antiproliferative activity against human cancer cells (Moon et al., 2010).

Future Directions

While specific future directions for “1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione” were not found, research on the luminescent properties of triarylmethyl radicals, which include tris(2,4,6-trichlorophenyl)methyl radicals, has attracted increasing attention .

properties

IUPAC Name

1-(2,4,6-trichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-5-3-6(12)10(7(13)4-5)14-8(15)1-2-9(14)16/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZJMAJCUAWIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157175
Record name 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione
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URL https://comptox.epa.gov/dashboard/DTXSID10157175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione

CAS RN

13167-25-4
Record name N-(2,4,6-Trichlorophenyl)maleimide
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Record name 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione
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Record name 1-(2,4,6-Trichlorophenyl)-1H-pyrrole-2,5-dione
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Record name 1-(2,4,6-trichlorophenyl)-1H-pyrrole-2,5-dione
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Synthesis routes and methods

Procedure details

A mixture of 2,4,6-trichloroaniline (1.20g, 6.11 mmol), maleic anhydride (0.80g, 8.2 mmol) and tin(II) chloride (0.068g, 0.36 mmol) is heated to 140° C. with mixing and held at this temperature for 2.0 hours. The reaction mixture is cooled, extracted with xylene, filtered and the resulting filtrate water washed. Solvent removal yielded N-(2,4,6-trichlorophenyl)maleimide. HPLC analysis showed conversion of 2,4,6-trichloroaniline was 96.4% and selectivity to N-(2,4,6-trichlorophenyl)maleimide based on reacted 2,4,6-trichloroaniline was 88.0%.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Matuszak, L Hamtiaux, B Baldeyroux… - European journal of …, 2012 - Elsevier
The endocannabinoid system is implicated in numerous physiopathological processes while more and more pieces of evidence wave the link between this complex machinery and …
Number of citations: 18 www.sciencedirect.com
Y Chen, M Lv, Y Zhang, Y Wu, L Ying… - The Journal of …, 2022 - ACS Publications
A new, simple, and metal-free route for the diselenation of maleimides has been first developed employing (bis(trifluoroacetoxy)iodo)benzene (PIFA) at room temperature. The present …
Number of citations: 1 pubs.acs.org

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